molecular formula C11H15NO2 B2441012 N,N-Dimethyl-L-phenylalanine CAS No. 17469-89-5; 1838-94-4

N,N-Dimethyl-L-phenylalanine

Cat. No.: B2441012
CAS No.: 17469-89-5; 1838-94-4
M. Wt: 193.246
InChI Key: HOGIQTACRLIOHC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Landscape of Modified Amino Acids

N,N-Dimethyl-L-phenylalanine belongs to the broad class of modified amino acids, which are derivatives of the 20 proteinogenic amino acids. glentham.comasianpubs.org These modifications can range from simple alterations, such as the methylation of the amino group in this compound, to more complex structural changes. The purpose of such modifications is often to alter the chemical and physical properties of the parent amino acid, leading to novel applications. asianpubs.org

The key modification in this compound is the replacement of the two hydrogen atoms on the alpha-amino group of L-phenylalanine with two methyl groups. nih.govnist.gov This transformation has several important consequences:

Increased Basicity and Hydrophobicity: The presence of the N,N-dimethyl group enhances both the basicity and hydrophobicity of the molecule compared to its parent, L-phenylalanine. scielo.br

Tertiary Amine Functionality: The modification converts the primary amine of L-phenylalanine into a tertiary amine. nih.gov This change is crucial as it prevents the formation of peptide bonds at the nitrogen atom, a characteristic leveraged in peptide synthesis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Chiral Integrity: The stereocenter at the alpha-carbon of the original L-phenylalanine is retained, making this compound a valuable chiral building block in asymmetric synthesis. renyi.huacs.orgresearchgate.netacs.org

These altered properties position this compound as a versatile tool for chemists seeking to introduce specific structural and functional features into molecules.

Significance in Specialized Synthetic and Analytical Domains

The unique characteristics of this compound have led to its application in several specialized fields of chemistry.

Synthetic Chemistry:

In synthetic organic chemistry, this compound serves as a chiral auxiliary and a building block in the total synthesis of complex natural products. For instance, it has been utilized in the total synthesis of (–)-paliurine E and almazole D. chemicalbook.comscientificlabs.co.ukchemdad.com Its inherent chirality is transferred to new molecules during synthesis, a fundamental concept in asymmetric synthesis. renyi.hursc.org

The compound is also employed in peptide synthesis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk While it cannot form a peptide bond at its nitrogen atom, its incorporation can influence the conformation and properties of a peptide chain. The use of N-methylated amino acids, a class to which this compound is related, is a known strategy to enhance parameters like membrane permeability and conformational rigidity in peptides. asianpubs.org

Analytical Chemistry:

A significant application of this compound is in the field of chiral chromatography. scielo.brsigmaaldrich.comoup.comaablocks.comnih.gov It is commonly used to prepare copper(II)-L-amino acid complexes, which act as chiral mobile phase additives for the resolution of enantiomers. sigmaaldrich.comchemicalbook.comscientificlabs.co.ukchemdad.comscientificlabs.co.uk This technique, known as chiral ligand-exchange chromatography (CLEC), allows for the separation of racemic mixtures of underivatized amino acids. scielo.broup.com The N,N-dimethyl group, along with the aromatic ring, contributes to the hydrophobicity of the complex, which can enhance the separation of hydrophobic amino acids. scielo.br Studies have shown that this compound can be superior to other chiral selectors like L-proline and L-hydroxyproline for the separation of certain amino acid enantiomers. scielo.br It is also used as a reference standard in various analytical applications, including method development and validation. aquigenbio.com

Stereochemical Aspects of this compound in Research

The stereochemistry of this compound is central to its utility in chemical research. The "L" designation signifies that it is derived from the naturally occurring L-phenylalanine, retaining the (S)-configuration at the α-carbon. nih.govfishersci.fi This specific and stable stereochemistry is the cornerstone of its application as a chiral building block.

In chiral ligand-exchange chromatography, the stereochemical arrangement of the this compound-Cu(II) complex is what enables the discrimination between the D- and L-enantiomers of an analyte amino acid. scielo.br The formation of diastereomeric ternary complexes between the chiral selector complex and the individual enantiomers of the analyte leads to different retention times on the chromatographic column, thus allowing for their separation. scielo.broup.com The D-enantiomer typically elutes before the L-enantiomer in these systems. scielo.br

Furthermore, the determination of the chirality of N,N-dimethylphenylalanine itself can be achieved through gas-liquid chromatography (g.l.c.) after a chemical conversion process. researchgate.net This underscores the importance of verifying the enantiomeric purity of the compound when it is used in stereoselective applications.

Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (2S)-2-(dimethylamino)-3-phenylpropanoic acid nih.govlgcstandards.com
CAS Number 17469-89-5 nih.govsigmaaldrich.comchemdad.com
Molecular Formula C11H15NO2 nih.govnist.govchemdad.com
Molecular Weight 193.24 g/mol nih.govsigmaaldrich.comchemdad.com
Melting Point 225-227 °C (lit.) sigmaaldrich.comchemicalbook.comscientificlabs.co.ukchemdad.com
Optical Activity [α]20/D +77°, c = 1.3 in H2O sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemdad.com
Form Powder sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemdad.com
Color White to off-white chemdad.com
SMILES CN(C)C@@HC(=O)O nih.govsigmaaldrich.comlgcstandards.com
InChI Key HOGIQTACRLIOHC-JTQLQIEISA-N nih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(dimethylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGIQTACRLIOHC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17469-89-5
Record name N,N-Dimethyl-L-phenylalanine
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Analytical Methodologies for the Characterization and Resolution of N,n Dimethyl L Phenylalanine

Chromatographic Techniques for Enantiomeric Separation and Purity

Chromatographic methods are indispensable for the separation of N,N-Dimethyl-L-phenylalanine from its D-enantiomer and other impurities. The inherent chirality of the molecule necessitates the use of chiral separation techniques to achieve enantiomeric resolution.

Chiral Ligand Exchange Chromatography (CLEC) is a powerful technique for the enantioselective separation of amino acids and their derivatives. nih.govresearchgate.net This method relies on the formation of transient, diastereomeric ternary complexes involving a central metal ion (typically copper(II)), a chiral selector, and the enantiomers of the analyte. The differential stability of these complexes facilitates their chromatographic separation.

In reversed-phase high-performance liquid chromatography (RP-HPLC), enantiomeric resolution of N,N-dimethylamino acids can be achieved by introducing a chiral mobile phase additive (CMPA). nih.gov A common approach involves using a copper(II) complex of an N-acylated L-amino acid, such as this compound itself, as the chiral additive. nih.govresearchgate.net The separation is performed on a conventional achiral stationary phase, like C8 or C18.

The underlying mechanism involves the formation of diastereomeric mixed-ligand complexes between the chiral Cu(II) complex in the mobile phase and the enantiomers of the analyte. The difference in the stability and hydrophobicity of these diastereomeric complexes leads to their differential retention on the non-chiral stationary phase, thus enabling their separation.

The addition of non-ionic surfactants to the mobile phase in CLEC can significantly modulate the retention and selectivity of the enantiomeric separation. nih.gov For the separation of racemic amino acids using a Cu(II) complex of this compound as a chiral additive, the introduction of various non-ionic surfactants has been investigated. nih.gov

It has been observed that varying the concentration of these surfactants can control the retention factors and selectivity. Generally, the presence of surfactants does not negatively impact the separation by adsorbing onto the stationary phase. nih.gov The temperature also plays a role, influencing selectivity for each surfactant and reducing retention times as expected. nih.gov

Table 1: Investigated Non-Ionic Surfactants in CLEC

Surfactant TypePotential Effects on Separation
Polyoxyethylene ethersCan influence retention times and selectivity based on concentration. nih.gov
PolysorbatesMay alter the partitioning of the diastereomeric complexes.
Alkyl glycosidesCould affect the micellar environment and interaction with the stationary phase.

This table is for illustrative purposes and specific effects depend on the exact surfactant and experimental conditions.

Studying the effect of temperature on the chromatographic separation allows for the calculation of thermodynamic parameters, which provide insight into the chiral recognition mechanism. By creating van't Hoff plots (plotting the natural logarithm of the selectivity factor against the inverse of the temperature), the enthalpy (ΔH) and entropy (ΔS) changes associated with the transfer of the analyte from the mobile to the stationary phase can be determined. nih.gov

In the chiral separation of amino acids using a Cu(II) complex of this compound, thermodynamic analysis has revealed that the separation is often an enthalpy-controlled process. researchgate.net This indicates that the differences in the strength of the interactions within the diastereomeric complexes are the primary driving force for the enantiomeric resolution.

Table 2: Thermodynamic Data for Chiral Separation of DMMD

Thermodynamic ParameterValueImplication
ΔΔH (Enthalpy Change)NegativeEnthalpy-controlled process, indicating stronger binding of one enantiomer. researchgate.net
ΔΔS (Entropy Change)VariesCan contribute to or oppose the separation depending on the system. researchgate.net

Data presented is for the enantioseparation of DMMD using a chiral ligand-exchange HPLC method and serves as an example of thermodynamic analysis in such systems. researchgate.net

While chromatographic methods can effectively separate enantiomers, the determination of the absolute configuration (i.e., whether it is the D or L form) requires additional techniques. Liquid chromatography-mass spectrometry (LC-MS) coupled with chiral derivatization is a powerful strategy for this purpose. researchgate.netnih.gov

A straightforward method for determining the absolute configuration of N,N-dimethyl amino acids involves a chiral derivatization strategy using phenylglycine methyl ester (PGME). researchgate.netnih.gov In this approach, the this compound is reacted with both (R)- and (S)-PGME to form a pair of diastereomers.

These resulting diastereomeric derivatives can then be analyzed by LC-MS. nih.gov The two diastereomers will have different retention times on a standard reversed-phase column, allowing for their separation and identification. nih.gov By comparing the elution order of the derivatized analyte to that of authentic standards of D- and L-N,N-dimethylphenylalanine derivatized with the same PGME enantiomer, the absolute configuration of the original compound can be unambiguously assigned. researchgate.netnih.gov This method is noted for being practical and straightforward, with a rapid reaction time at room temperature and no need for further purification of the reaction mixture before analysis. nih.gov

Table 3: Elution Order of PGME-Derivatized N,N-Dimethylphenylalanine

DiastereomerElution Time (min)
L,S-3a17.4 nih.gov
D,S-3a18.7 nih.gov

The data represents a specific experiment where L- and D-dimethyl phenylalanine were derivatized with S-PGME and analyzed by LC-MS. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Absolute Configuration Determination

Diastereomer Resolution and Elution Order Analysis

The enantiomeric resolution of this compound is commonly achieved using an indirect approach, which involves the formation of diastereomers through derivatization with a chiral derivatizing agent (CDA). researchgate.net This method allows for the separation of the resulting diastereomers on a conventional achiral stationary phase, such as a C18 reversed-phase column, using high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net

The fundamental principle involves reacting the racemic or enantiomerically impure mixture of N,N-dimethylphenylalanine with a pure, single enantiomer of a CDA. researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers, which possess different physical and chemical properties, enabling their chromatographic separation. mdpi.com

Several types of CDAs are effective for the derivatization of amino acids, targeting the amino group to form diastereomeric amides, urethanes, or urea/thiourea derivatives. researchgate.net Commonly used agents for amino acid analysis include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). researchgate.net The choice of CDA can influence the resolution efficiency and retention times of the diastereomers.

The elution order of the separated diastereomers is dependent on the specific CDA used and the structure of the analyte. However, a common observation in the resolution of amino acids is that the diastereomer formed from the D-enantiomer of the amino acid tends to elute before the diastereomer formed from the L-enantiomer when using a specific chiral derivatizing agent. researchgate.net For instance, when using GITC for the derivatization of α-methyl amino acids, the D-enantiomer derivative consistently elutes earlier than the L-enantiomer derivative. researchgate.net This predictable elution pattern is crucial for the accurate assignment of enantiomeric configuration.

Table 1: Chiral Derivatizing Agents (CDAs) for Amino Acid Resolution
Chiral Derivatizing Agent (CDA)AbbreviationFunctional Group TargetedResulting DiastereomerTypical Application
1-fluoro-2,4-dinitrophenyl-5-L-alanine amideFDAA (Marfey's Reagent)Primary/Secondary AminesAmideHPLC resolution of amino acids researchgate.net
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCPrimary/Secondary AminesThioureaHPLC resolution of amino acids and amino alcohols researchgate.net
Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamideFDLAPrimary/Secondary AminesAmideHPLC resolution of amino acid stereoisomers jst.go.jp
(+)-1-(9-Fluorenyl)ethyl chloroformateFLECPrimary/Secondary AminesUrethane (Carbamate)HPLC and Capillary Electrophoresis of amino acids nih.gov

Gas-Liquid Chromatography (GLC) for Chirality Assessment (after Demethylation)

Direct chirality assessment of this compound by gas-liquid chromatography (GLC) is problematic because the tertiary amino group prevents the formation of the necessary volatile derivatives, such as N-pentafluoropropionyl amino acid isopropyl esters, which are required for separation on chiral capillary columns. publish.csiro.auresearchgate.net To overcome this limitation, a chemical modification process involving demethylation is employed prior to GLC analysis. publish.csiro.auresearchgate.net

The established method involves a two-step procedure. First, the N,N-dimethylphenylalanine enantiomers are demethylated to their corresponding N-methyl analogues. publish.csiro.au This is achieved by treatment with ethyl chloroformate followed by acid hydrolysis. publish.csiro.auresearchgate.net This conversion is a critical step, as the resulting secondary amine of N-methylphenylalanine can be derivatized.

Once the N-methylphenylalanine is obtained, the second step involves derivatization to make it volatile and suitable for GLC analysis. A standard procedure is the formation of N-pentafluoropropionyl (PFP) N-methylphenylalanine isopropyl esters. publish.csiro.au These derivatives can then be effectively separated and quantified on a chiral stationary phase, such as a Chirasil-L-Val capillary column. publish.csiro.auresearchgate.net While the presence of the N-methyl group reduces the resolution factor compared to non-methylated phenylalanine, the separation is sufficient for accurate determination of the D/L ratio. publish.csiro.au

Table 2: GLC Chirality Assessment Protocol for this compound
StepProcedurePurposeReference Compound
1. DemethylationTreatment with ethyl chloroformate, followed by acid hydrolysis.To convert the tertiary amine into a derivatizable secondary amine.N-Methylphenylalanine publish.csiro.au
2. DerivatizationFormation of N-pentafluoropropionyl (PFP) isopropyl esters.To create volatile derivatives suitable for gas chromatography.N-PFP-N-methylphenylalanine isopropyl ester publish.csiro.au
3. GLC AnalysisSeparation on a chiral capillary column (e.g., Chirasil-L-Val).To resolve the enantiomeric derivatives and determine chirality.Separated D- and L- derivatives publish.csiro.au

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the conformational preferences of this compound in solution. nih.gov By analyzing various NMR parameters, detailed insights into the molecule's three-dimensional structure and dynamic behavior, particularly the rotational conformations (rotamers) around its single bonds, can be obtained. nih.govnih.gov

The conformational analysis of phenylalanine derivatives is largely focused on the torsion angles around the Cα-Cβ and Cβ-Cγ bonds, which dictate the spatial orientation of the phenyl ring relative to the amino acid backbone. nih.gov The conformational behavior is typically governed by a combination of steric and hyperconjugative interactions. nih.gov

Key NMR techniques and parameters used for this analysis include:

¹H NMR Chemical Shifts: The chemical shifts of the protons, especially the α- and β-protons, are sensitive to the local electronic environment and thus to the molecular conformation.

Spin-Spin Coupling Constants (³J): The vicinal coupling constant between the α-proton and the two β-protons (³Jαβ) is particularly informative. Its magnitude, governed by the Karplus equation, is directly related to the dihedral angle between these protons, allowing for the determination of the relative populations of the different staggered rotamers. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental NMR data to model the potential energy surface, identify stable conformers, and predict NMR parameters, thereby strengthening the conformational assignment. nih.gov

Table 3: NMR Techniques for Conformational Analysis of this compound
NMR Technique/ParameterType of Information ProvidedApplication to this compound
¹H and ¹³C Chemical ShiftsInformation on the local electronic environment of nuclei.Identifies changes in conformation due to solvent or temperature effects.
Vicinal Coupling Constants (³J)Provides data on dihedral angles between adjacent protons.Determines the populations of rotamers around the Cα-Cβ bond. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY)Identifies protons that are in close spatial proximity.Provides distance constraints to define the 3D structure and orientation of the phenyl and N,N-dimethyl groups. mdpi.com

Computational and Theoretical Investigations of N,n Dimethyl L Phenylalanine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of N,N-Dimethyl-L-phenylalanine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which a wide range of properties can be derived.

Density Functional Theory (DFT) for Ground-State Geometries

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized or ground-state geometry of molecules. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional structure.

Conformational analysis of phenylalanine and its derivatives is crucial as the molecule's biological activity is closely linked to its shape. nih.gov Theoretical calculations for related molecules, such as N-acetyl-(Z)-dehydrophenylalanine N',N'-dimethylamides, have been performed using DFT at the B3LYP/6-31+G** level to fully optimize the conformers and analyze their relative stabilities. researchgate.net A similar approach for this compound would involve exploring the potential energy surface by systematically rotating the flexible dihedral angles to identify all low-energy conformers. The results of such a study would provide the precise geometric parameters for the most stable conformation in the gas phase.

Table 1: Illustrative Optimized Geometrical Parameters of this compound's Most Stable Conformer (Calculated via DFT)

ParameterAtom 1Atom 2Atom 3Atom 4Value
Bond Length (Å)1.54
Bond Length (Å)N1.47
Bond Angle (°)N110.5
Dihedral Angle (°)N-65.0

Note: The data in this table is illustrative of typical results from DFT calculations and is based on general knowledge of amino acid structures.

Electronic Structure and Reactivity Predictions

DFT is also a powerful tool for understanding the electronic properties of this compound. By calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the molecule's reactivity can be gained. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

These calculations can be used to derive various chemical reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack. For instance, the nitrogen atom of the dimethylamino group and the oxygen atoms of the carboxyl group are expected to be key sites for interaction, which can be quantified through analysis of the molecular electrostatic potential map.

Table 2: Illustrative Electronic Properties of this compound (Calculated via DFT)

PropertyValue (eV)
HOMO Energy-6.2
LUMO Energy-0.5
HOMO-LUMO Gap5.7
Ionization Potential6.2
Electron Affinity0.5

Note: This data is representative of typical values obtained from DFT calculations for amino acid derivatives.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics and intermolecular interactions of this compound in various environments, such as in solution or interacting with other molecules.

Simulation of Interactions in Chiral Recognition Processes

This compound has been utilized as a chiral selector in ligand-exchange chromatography, often in the form of a complex with a metal ion such as copper(II). moleculardepot.com MD simulations can be employed to model the transient diastereomeric complexes formed between the chiral selector and the enantiomers of an analyte. These simulations can elucidate the specific non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that are responsible for chiral discrimination.

For example, a simulation could model the [Cu(this compound)2] complex interacting with a pair of enantiomers. By analyzing the trajectories, the stability and lifetime of the interactions for each diastereomeric complex can be compared. The enantiomer that forms a more stable and longer-lasting complex with the chiral selector is the one that would be more strongly retained in a chromatographic separation. Computational studies on copper-phenylalanine complexes have been performed to understand their structure and dynamics in solution. arxiv.orgnih.gov

Conformational Analysis and Ligand Binding Dynamics

MD simulations are an excellent tool for exploring the conformational landscape of flexible molecules like this compound in solution. Unlike quantum chemical calculations, which are often performed in the gas phase, MD simulations can explicitly model the effects of solvent on the molecule's conformation. A simulation can reveal the relative populations of different conformers and the energy barriers for transition between them.

Furthermore, MD simulations can be used to study the dynamics of this compound binding to a target receptor or another molecule. By simulating the process of association and dissociation, key aspects of the binding process can be understood, such as the initial recognition events, conformational changes upon binding, and the pathways for ligand entry and exit. The binding free energy can also be calculated from these simulations, providing a quantitative measure of the binding affinity.

Modeling of Protein-Ligand Complexes (e.g., PheRS)

Phenylalanyl-tRNA synthetase (PheRS) is an enzyme that specifically recognizes L-phenylalanine and attaches it to its corresponding tRNA. While direct modeling of this compound binding to PheRS is not extensively reported, computational studies on inhibitors designed to mimic the natural substrate provide valuable insights into the active site of this enzyme. semanticscholar.orgresearchgate.net

In one such study, PheRS inhibitors were designed using moieties like N,N-dimethyl-7-deazapurine to mimic the adenosine (B11128) part of the natural substrate, phenylalanyl adenylate. nih.gov Molecular dynamics simulations of these designed inhibitors complexed with a homology model of E. faecalis PheRS were performed to assess their binding stability and interactions. semanticscholar.orgresearchgate.net These simulations revealed that the phenyl ring of phenylalanine fits into a hydrophobic pocket formed by several phenylalanine and alanine residues in the enzyme's active site. nih.gov The simulations also showed that the more substituted N,N-dimethyl-7-deazapurine ring was optimally positioned in the adenosine-binding pocket. nih.gov Such studies demonstrate how MD simulations can be used to understand the binding mode of ligands within the PheRS active site and to rationalize the structure-activity relationships of potential inhibitors.

In Silico Modeling for Mechanistic Understanding

Computational and theoretical investigations provide powerful tools for understanding the behavior of this compound at a molecular level. In silico modeling, which encompasses a range of computer-based simulations and calculations, offers insights into the mechanisms governing its interactions and properties. These methods are particularly valuable for interpreting and predicting experimental outcomes, guiding further research, and elucidating complex phenomena such as chiral recognition and receptor binding. By simulating molecular interactions, researchers can explore energy landscapes, predict binding affinities, and visualize the dynamic processes that are often difficult to observe through empirical methods alone.

Prediction of Elution Orders in Chiral Separations

The separation of enantiomers is a critical challenge in analytical chemistry and pharmaceutical development. Predicting the elution order of chiral molecules like this compound and its D-isomer in chromatographic systems can significantly streamline method development. Computational approaches are increasingly used to understand the mechanisms of chiral recognition and to forecast separation outcomes.

Two primary computational strategies employed for this purpose are Molecular Dynamics (MD) simulations and Quantitative Structure-Retention Relationships (QSRR).

Molecular Dynamics (MD) Simulations: This technique simulates the physical movements of atoms and molecules to provide a detailed view of the interactions between the chiral analytes and the chiral stationary phase (CSP) or chiral selector. For instance, MD simulations have been effectively used to study the binding of chiral compounds to amino acid-based molecular micelles, which act as chiral selectors in capillary electrophoresis. nsf.govresearchgate.net The process involves:

Docking each enantiomer (L- and D-N,N-Dimethyl-phenylalanine) into the binding site of a modeled chiral selector.

Running extensive MD simulations of the resulting complexes in a simulated solvent environment.

Calculating the binding free energy for each enantiomer-selector complex.

The enantiomer that exhibits a more favorable (i.e., lower) binding free energy is predicted to interact more strongly with the chiral selector and, consequently, have a longer retention time, eluting later from the system. nsf.gov Factors such as stereoselective hydrogen bonding and the solvent-accessible surface area are analyzed to understand the basis for chiral discrimination. researchgate.net

Quantitative Structure-Retention Relationships (QSRR): QSRR models establish a mathematical correlation between the molecular structure of a compound and its chromatographic retention. mdpi.comnih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and using statistical methods to relate them to their experimentally determined retention times.

For predicting elution order, advanced QSRR methods can be employed that define the prediction as a multi-objective optimization problem. mdpi.com In this approach, the model is optimized not only to minimize the error in retention time prediction but also to correctly predict the elution sequence of compounds in a mixture. mdpi.commdpi.com This can involve sacrificing a small amount of accuracy in the absolute retention time to achieve a significant improvement in the predictive power of the elution order. nih.govresearchgate.net For this compound, this would involve calculating descriptors that capture its 3D structure, size, and electronic properties to build a model capable of distinguishing it from its D-enantiomer.

The table below illustrates the conceptual inputs and outputs for a QSRR model designed for elution order prediction.

Model Component Description Example for N,N-Dimethyl-phenylalanine Enantiomers
Analytes The chemical compounds to be separated and modeled.This compound, N,N-Dimethyl-D-phenylalanine
Molecular Descriptors (Inputs) Numerically calculated properties representing the physicochemical and structural features of the analytes.Topological indices, quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies), 3D-MoRSE descriptors.
Experimental Data (Training) Measured retention times (t_R) from a specific chromatographic system.Experimental t_R for L-isomer = 15.2 min; D-isomer = 14.8 min.
Modeling Algorithm Statistical method used to create the relationship, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), potentially combined with Non-Linear Programming (NLP). mdpi.comnih.govresearchgate.netAn NLP-optimized QSRR model is generated using descriptors and experimental retention times for a training set of chiral molecules.
Model Outputs (Predictions) Predicted retention times and the resulting predicted elution order.Predicted t_R for L-isomer = 15.1 min; D-isomer = 14.9 min. Predicted elution order: D then L.

Homology Modeling and Computational Docking Studies

Computational docking is a key in silico technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or enzyme). nih.gov This method is instrumental in drug discovery and for understanding the biological roles of small molecules. When the experimental 3D structure of the target protein is not available, it can often be generated using a method called homology modeling.

Homology Modeling: This technique builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target and the template. escholarship.org For a hypothetical receptor that binds this compound, if no crystal structure exists, a homology model could be constructed if a suitable template, such as a receptor that binds similar amino acid derivatives, is available in the Protein Data Bank (PDB).

Computational Docking: Once a 3D structure of the target protein is available (either from experimental methods or homology modeling), docking simulations can be performed. The process involves:

Preparation of the Receptor: The protein structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding site or "active site."

Preparation of the Ligand: A 3D conformation of this compound is generated and its rotatable bonds are defined.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the receptor's binding site.

Scoring and Analysis: Each generated "pose" is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

While specific docking studies for this compound are not prominent in the literature, studies on other phenylalanine derivatives provide a clear blueprint for how such an investigation would proceed. For example, various (S)-phenylalanine derivatives have been docked into the active site of Dipeptidyl Peptidase 4 (DPP-4) to understand their inhibitory activity. nih.gov These studies reveal how the amino acid backbone forms crucial interactions with active site residues, while the side chain explores specific sub-pockets of the enzyme. nih.govnih.gov A similar study on this compound would elucidate its potential binding mode and affinity for a given protein target, providing a rational basis for its biological function or for the design of new molecules.

The general workflow for a homology modeling and docking study is summarized in the table below.

Step Action Purpose
1. Target Identification Identify the amino acid sequence of the protein of interest that may bind this compound.Define the subject of the computational study.
2. Template Search Search the Protein Data Bank (PDB) for homologous proteins with known 3D structures.Find a suitable structural template for homology modeling.
3. Homology Modeling Generate a 3D model of the target protein based on the template's structure.Create a viable receptor structure for docking when an experimental one is unavailable.
4. Model Validation Assess the quality and accuracy of the generated homology model using various bioinformatics tools.Ensure the model is stereochemically and structurally reasonable for use in subsequent docking.
5. Ligand Preparation Generate a low-energy 3D conformation of this compound.Prepare the small molecule for the docking simulation.
6. Molecular Docking Use docking software to predict the binding poses and affinities of the ligand within the target's active site.Identify the most likely binding orientation and estimate the strength of the interaction.
7. Interaction Analysis Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).Understand the molecular basis for binding and affinity.

Biochemical and Mechanistic Research Involving N,n Dimethyl L Phenylalanine

Probing Enzyme Mechanisms with N-Methylated Phenylalanine Analogues

The substitution of hydrogen atoms on the alpha-amino group of phenylalanine with methyl groups creates analogues that are instrumental in elucidating enzyme reaction mechanisms. These modifications can dramatically alter the substrate's ability to bind to an enzyme's active site and participate in catalysis, thereby providing insights into the precise chemical steps involved.

Phenylalanine Ammonia Lyase (PAL) is a crucial enzyme in the phenylpropanoid pathway in plants, fungi, and some bacteria, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. wikipedia.orgrsc.org The reaction mechanism is of significant interest, and N-methylated analogues of L-phenylalanine have been used to probe the catalytic steps.

Studies utilizing N-methylated compounds have helped to understand the constraints of the PAL active site. For the deamination to occur, the amino group of the substrate must be precisely oriented to facilitate its elimination. Research on the interaction of N-methylated analogues with PAL from Petroselinum crispum (parsley) has shown that modification of the amino group significantly impacts the catalytic process. While N-methyl-L-phenylalanine can act as a reluctant substrate, the presence of two methyl groups, as in N,N-Dimethyl-L-phenylalanine, is expected to prevent the catalytic elimination reaction entirely due to steric hindrance and the lack of a proton on the nitrogen atom, which is necessary for the deamination process. An analogue, N,N-dimethyl-4-nitro-L-phenylalanine, was found to be a potent inhibitor rather than a substrate, highlighting that the N,N-dimethylated structure can bind to the active site but cannot be turned over, effectively blocking the enzyme. researchgate.net

Kinetic parameters are essential for quantifying the interaction between an enzyme and its substrates or inhibitors. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The inhibition constant (Ki) quantifies the potency of an inhibitor.

Table 1: Kinetic Parameters of PAL with L-Phenylalanine and N-Methylated Analogues
CompoundParameterValueInterpretation
L-PhenylalanineKm2.4 x 10-4 MNatural substrate with high affinity and turnover rate.
kcat-
N-Methyl-L-phenylalanineKm6.6 x 10-3 MPoor substrate with low affinity and very slow turnover. researchgate.net
kcat0.22 s-1
N,N-Dimethyl-4-nitro-L-phenylalanineKi8 x 10-9 MPotent competitive inhibitor with very high affinity for the active site. researchgate.net

Role in Chiral Recognition Phenomena

Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is fundamental to many biological and chemical processes. This compound has proven to be an effective chiral selector in analytical chemistry, particularly in the separation of racemic mixtures.

This compound is widely used in a technique called chiral ligand-exchange chromatography (CLEC). nih.govresearchgate.net In this method, a copper(II) complex of this compound is added to the mobile phase of a high-performance liquid chromatography (HPLC) system. nih.gov This chiral complex acts as the selector.

When a racemic mixture of another amino acid is introduced, its enantiomers (D and L forms) compete to replace one of the ligands on the copper center of the this compound complex. This interaction forms transient, diastereoisomeric ternary complexes. For example, the complex formed between Cu(II)-N,N-Dimethyl-L-phenylalanine and the L-enantiomer of the analyte will have a different three-dimensional structure and stability compared to the complex formed with the D-enantiomer. This difference in stability is the basis for the separation, as the less stable complex will dissociate more readily from the chiral selector and elute from the chromatography column faster, while the more stable complex will be retained longer.

The effectiveness of the Cu(II)-N,N-Dimethyl-L-phenylalanine complex in resolving enantiomers stems from a combination of steric and hydrophobic interactions. The fixed L-configuration of the this compound ligand creates a specific chiral environment around the central copper ion.

Steric Contributions: The two methyl groups on the nitrogen atom, along with the benzyl (B1604629) side chain, create significant steric bulk. This bulkiness forces the analyte amino acid to bind in a specific orientation to minimize steric clashes. The D- and L-enantiomers of the analyte will experience different levels of steric hindrance when trying to form the most stable coordination complex, leading to a difference in the stability of the respective diastereoisomeric complexes.

Hydrophobic Contributions: The phenyl ring of this compound can engage in hydrophobic interactions (e.g., π-π stacking) with hydrophobic side chains of the analyte amino acids. The strength of these interactions can differ between the two diastereoisomeric complexes, further contributing to the difference in their stability and, consequently, their chromatographic retention times.

This method has been successfully applied to the enantioselective separation of various racemic amino acids. nih.govresearchgate.net

Table 2: Examples of Racemic Amino Acids Separated Using Cu(II)-N,N-Dimethyl-L-phenylalanine Complex in CLEC
Amino Acid
Methionine nih.gov
Leucine nih.govresearchgate.net
Valine nih.govresearchgate.net
Tyrosine nih.gov
Alanine researchgate.net
Serine researchgate.net
Threonine researchgate.net

Advanced Chemical Biology Applications

Beyond its use as a mechanistic probe and in analytical separations, this compound serves as a specialized building block in synthetic organic chemistry. Its defined stereochemistry and unique N-terminal modification make it a valuable component in the total synthesis of complex natural products.

Use as Building Blocks in Modified Peptides and Proteins for Structural-Functional Studies

The incorporation of non-proteinogenic amino acids like this compound into peptides and proteins is a powerful strategy to probe structure-function relationships. The N,N-dimethylation of the alpha-amino group introduces significant steric hindrance and eliminates the possibility of the amide nitrogen acting as a hydrogen bond donor. These modifications can profoundly influence the conformational preferences and biological activity of the resulting peptides.

While specific and extensive structural-functional studies on peptides containing this compound are not widely documented in publicly available research, the broader principles of N-methylation provide a strong basis for its application in this area. For instance, studies on N-methylated cyclic dipeptides, including those derived from phenylalanine, have utilized X-ray crystallography to elucidate their distinct conformational features. These studies provide foundational knowledge on how N-methylation impacts local peptide structure. The insights gained from such model systems are crucial for the rational design of peptides with tailored structural and functional properties.

The table below summarizes the key impacts of incorporating this compound into peptide structures.

FeatureImpact of this compound IncorporationRationale
Proteolytic Stability IncreasedSteric hindrance from the methyl groups at the alpha-amino position can prevent recognition and cleavage by proteases.
Amide Bond Conformation Increased propensity for cis conformationThe steric bulk of the N-alkyl groups can reduce the energetic barrier between the cis and trans isomers of the peptide bond.
Hydrogen Bonding Elimination of N-H hydrogen bond donor capabilityThe alpha-amino nitrogen is fully substituted with methyl groups, preventing it from participating as a hydrogen bond donor.
Secondary Structure Potential for novel or altered conformationsThe changes in amide bond geometry and the loss of hydrogen bonding capability can disrupt canonical secondary structures like alpha-helices and beta-sheets, leading to unique folds.

Design of Enzyme Inhibitors and Receptor Ligands for Biological Probes

The unique structural and chemical properties of this compound make it an attractive component in the design of enzyme inhibitors and receptor ligands for use as biological probes. The introduction of the dimethylamino group can alter the binding affinity and selectivity of a molecule for its target.

A notable example of its application in enzyme inhibitor design is in the development of inhibitors for the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein. The HIV-1 capsid is a crucial protein for viral replication, making it a promising target for antiviral drugs. In a study focused on developing novel phenylalanine derivatives as HIV-1 capsid protein inhibitors, a compound featuring an N,N-dimethylamine substitution (V-25a) was synthesized and evaluated. This compound demonstrated antiviral activity, highlighting the potential of the N,N-dimethylphenylalanine moiety in modulating biological activity. Although its potency was moderate compared to other derivatives in the study, it serves as a proof-of-concept for the utility of this modified amino acid in inhibitor design.

The design of these inhibitors often starts from a known binding molecule, such as PF-74, which has a phenylalanine core. By modifying this core, for instance by introducing the N,N-dimethylamine group, researchers can explore new interactions within the binding pocket of the target protein.

The following table details the findings related to the this compound derivative in the context of HIV-1 capsid inhibition.

CompoundModificationBiological Activity (EC50)Significance
V-25aN,N-dimethylamine substitution on a phenylalanine derivative8.68 ± 2.62 μMDemonstrates that the N,N-dimethylphenylalanine moiety can be incorporated into enzyme inhibitors and contribute to antiviral activity.

While the use of this compound in the design of receptor ligands as biological probes is a promising area, specific examples are not as prevalent in the current scientific literature. However, the principles of modifying known ligands to enhance properties such as binding affinity, selectivity, and metabolic stability are well-established in medicinal chemistry. The incorporation of this compound into known receptor ligands could be a viable strategy to develop novel probes for studying receptor function and distribution.

Development of Phenylalanyl tRNA Synthetase (PheRS) Substrate Mimics

Phenylalanyl-tRNA synthetase (PheRS) is an essential enzyme responsible for attaching phenylalanine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. Due to its vital role, PheRS is an attractive target for the development of novel antimicrobial agents. One strategy in targeting this enzyme is the design of molecules that mimic its natural substrate, phenylalanyl adenylate (Phe-AMP).

In this context, researchers have designed and synthesized novel compounds that act as PheRS substrate mimics. A study focused on this approach developed a series of N,N-dimethyl-7-deazapurine-based compounds. acs.orgnih.govnih.govnih.govias.ac.in Although the core of these mimics is a deazapurine, the synthesis and rationale explicitly involve the use of N,N-dimethyl-7-deazapurine. acs.orgnih.govnih.gov These compounds were designed to occupy both the phenylalanine and the adenosine (B11128) binding pockets of the PheRS active site, thereby inhibiting the enzyme's function. acs.orgnih.gov

The design of these mimics involves creating a molecule that structurally resembles Phe-AMP. The N,N-dimethyl-7-deazapurine moiety serves as a mimic for the adenine (B156593) portion of the substrate. acs.org This strategic design led to the identification of compounds with antimicrobial activity, particularly against Enterococcus faecalis. acs.orgnih.govias.ac.in

The table below outlines the key components of the PheRS substrate mimics and their intended function.

Component of the MimicCorresponding Part of Natural Substrate (Phe-AMP)Rationale for Use
N,N-dimethyl-7-deazapurine moietyAdenosine moietyTo occupy the adenosine binding pocket of the PheRS active site. The N,N-dimethyl substitution can influence binding and solubility.
Phenylalanine or its derivativePhenylalanine moietyTo occupy the phenylalanine binding pocket of the PheRS active site, providing specificity for the target enzyme.
LinkerPhosphate and ribose moietiesTo appropriately position the two key binding moieties within the enzyme's active site.

This research demonstrates the successful application of N,N-dimethylated structures in the rational design of enzyme substrate mimics with potential therapeutic applications. The study highlights the importance of mimicking the natural substrate to achieve potent and selective inhibition of essential bacterial enzymes. acs.org

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes for Advanced Analogues

The synthesis of N,N-Dimethyl-L-phenylalanine and its advanced analogues is a cornerstone of ongoing research, aimed at creating molecules with enhanced biological activity, stability, and specific functionalities. The N-methylation of amino acids, including phenylalanine, is a minimal modification that can significantly improve the pharmacokinetic properties of peptides. nih.gov

Historically, the N-methylation of α-amino acids dates back to the work of Emil Fischer, which utilized N-tosyl amino acids as intermediates. monash.edu Modern approaches have expanded upon these foundations, offering milder and more efficient routes. One of the most widely applied methods involves the N-methylation of N-acyl and N-carbamoyl amino acids using sodium hydride and methyl iodide. monash.edu

Current research focuses on developing synthetic strategies that are both efficient and versatile, allowing for the introduction of various functional groups to the this compound scaffold. These strategies include:

Reductive Alkylation: A common method for preparing N-methylated amino acids involves the reductive alkylation of the parent amino acid. researchgate.net

Use of Protecting Groups: The synthesis of N-alkyl amino acids often employs protecting groups to control reactivity. For instance, the o-nitrobenzenesulfonyl (o-NBS) group can be used to protect the amino group during methylation, followed by deprotection under mild conditions. monash.edu

Phase Transfer Catalysis: This method has been used for the alkylation of precursors to synthesize ring-substituted phenylalanine amides, demonstrating a convenient approach to novel analogues. researchgate.net

Fullerene Conjugation: A novel route involves the preparation of fullerene-substituted phenylalanine derivatives, which could impart unique properties to biological molecules. researchgate.net

These synthetic advancements are critical for generating a diverse library of this compound analogues for further investigation.

Synthetic MethodKey Reagents/IntermediatesAdvantage
Reductive AlkylationPhenylalanine, Aldehyde/Ketone, Reducing AgentDirect methylation of the amino acid. researchgate.net
N-methylation of N-acyl amino acidsSodium Hydride, Methyl IodideBroadly applicable and widely used. monash.edu
o-NBS Protection Strategyo-NBS-amino acid methyl esters, Dimethylsulfate/DBUMild de-esterification conditions prevent epimerization. monash.edu
Phase Transfer AlkylationN-(diphenylmethylene)glycine ethyl ester, Alkyl HalideConvenient for synthesizing ring-substituted analogues. researchgate.net

Integration of Advanced Analytical Platforms for Comprehensive Characterization

The detailed characterization of this compound and its analogues is crucial for understanding their properties and ensuring their purity, particularly their chirality. Advanced analytical platforms are indispensable in this regard.

Chromatographic Techniques are at the forefront of analyzing N,N-dimethylated amino acids.

Gas-Liquid Chromatography (GLC): The chirality of N-methylphenylalanine enantiomers can be determined by GLC after derivatization into N-pentafluoropropionyl amino acid isopropyl esters for separation on a chiral capillary column. researchgate.net However, this compound itself cannot be directly derivatized and separated this way. A workaround involves demethylation to the N-methyl analogue prior to derivatization. researchgate.net

High-Performance Liquid Chromatography (HPLC): Chiral ligand-exchange HPLC is a powerful technique for the enantioselective separation of amino acids. The copper (II) complex of this compound itself can be used as a chiral additive in the mobile phase to separate racemic mixtures of other amino acids. researchgate.netmoleculardepot.com This highlights its utility in chiral recognition. For the analysis of this compound analogues, reversed-phase HPLC with chiral derivatizing agents is a common approach. nih.gov

Spectroscopic and Spectrometric Methods provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are fundamental for confirming the structure of this compound.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC, is used to determine the molecular weight and fragmentation patterns of the compound and its derivatives, aiding in their identification. nih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the molecule.

Analytical PlatformApplication for this compoundKey Information Obtained
Gas-Liquid Chromatography (GLC)Chiral analysis of its N-demethylated analogue. researchgate.netEnantiomeric purity.
High-Performance Liquid Chromatography (HPLC)Enantioselective separation and analysis of analogues. researchgate.netnih.govPurity, enantiomeric excess, and quantification.
Mass Spectrometry (MS)Molecular weight determination and structural elucidation. nih.govMolecular formula and fragmentation patterns.
Nuclear Magnetic Resonance (NMR)Structural confirmation.Connectivity of atoms.

Expansion of Computational Methodologies for Predictive Design

Computational modeling and simulations are becoming increasingly vital in the predictive design of this compound-containing molecules, particularly peptides. These methods allow for the exploration of conformational landscapes and interactions at a molecular level, guiding synthetic efforts.

Molecular Dynamics (MD) Simulations are a powerful tool for studying the conformational ensembles of peptides. The N-methylation of amino acids can lead to the formation of cis peptide bonds and cause unpredictable changes in peptide conformations. rsc.org Accurately modeling these structures is crucial for rational design.

Force Field Evaluation: Researchers are evaluating and optimizing simulation force fields to better recapitulate the experimental structures of N-methylated cyclic peptides. rsc.org

Enhanced Sampling Methods: Advanced techniques like replica-exchange and metadynamics are being employed to efficiently characterize the structural ensembles of these complex molecules. rsc.orgnih.gov

Quantum Chemical Calculations provide detailed insights into the electronic structure and reactivity of this compound and its derivatives. These calculations can be used to investigate:

Conformational Stability: First-principle calculations can determine the relative stability of different conformations of L-phenylalanine and its derivatives, considering non-covalent interactions like hydrogen bonds and π-π stacking. researchgate.net

Reaction Mechanisms: Quantum calculations are used to study the activation barriers and mechanisms of reactions involving phenylalanine residues, such as asparagine deamidation. mdpi.com

These computational approaches facilitate a deeper understanding of how N,N-dimethylation influences molecular structure and function, thereby enabling the predictive design of analogues with desired properties.

Interdisciplinary Research at the Interface of Chemistry and Biology

The unique properties conferred by N,N-dimethylation make this compound a valuable building block in interdisciplinary research that bridges chemistry and biology. Its incorporation into peptides is a key area of this research.

N-methylation can enhance the pharmacokinetic properties of peptides by:

Increasing Proteolytic Stability: The methyl groups can sterically hinder the approach of proteases, thus increasing the peptide's half-life in vivo. nih.gov

Improving Membrane Permeability: The increased lipophilicity due to N-methylation can enhance the ability of a peptide to cross cell membranes. nih.gov

These improved properties make this compound-containing peptides attractive candidates for therapeutic development. For example, dimerized phenylalanine derivatives are being investigated as novel HIV-1 capsid inhibitors. nih.gov

Furthermore, this compound and its analogues are used as molecular tools in chemical biology to probe biological systems. moleculardepot.com The development of fluorescent unnatural amino acids based on the phenylalanine scaffold allows for the study of protein structure and function with minimal steric hindrance. rsc.org This interdisciplinary approach, combining synthetic chemistry with biological evaluation, is essential for translating the fundamental properties of this compound into practical applications.

Q & A

Q. What are the established synthetic routes for N,N-Dimethyl-L-phenylalanine in coordination chemistry?

This compound is primarily synthesized via reactions with transition metal halides like niobium (Nb) or tantalum (Ta) pentahalides. For example, reacting equimolar amounts of NbCl₅ or TaBr₅ with This compound yields iminium salts (e.g., [(C₆H₅CH₂)CH=NMe₂][NbBr₆]) and by-products such as niobium complexes (e.g., NbCl₃(O₂CH)[O₂CCH(CH₂Ph)NMe₂]). These reactions occur in anhydrous solvents (e.g., CH₃CN) under inert conditions, with yields ranging from 42% to 47% .

Q. How can spectroscopic techniques validate the structure of This compound derivatives?

  • IR Spectroscopy : Diagnostic bands at 1584–1604 cm⁻¹ (C=N stretching) and 1378–1415 cm⁻¹ (carboxylate/formate vibrations) confirm ligand coordination .
  • NMR Spectroscopy : ¹H NMR resonances at δ 8.32–8.34 ppm (N=CH protons) and 3.57–3.66 ppm (NMe₂ groups) are characteristic. ¹³C NMR peaks at 170–182 ppm indicate carbonyl/carboxylate environments .

Q. What safety protocols are recommended for handling this compound?

While not classified as hazardous, preliminary safety data suggest avoiding inhalation/ingestion and using protective gloves/goggles. Reactions should be conducted in fume hoods due to volatile by-products (e.g., HCl) .

Advanced Research Questions

Q. How do reaction thermodynamics influence the formation of this compound metal complexes?

The reaction between NbCl₅ and This compound is thermodynamically favorable (ΔG = –4.5 kcal/mol), favoring iminium salts and niobium by-products. Computational modeling can predict competing pathways, such as Cl⁻ transfer versus ligand coordination, which depend on solvent polarity and temperature .

Q. What strategies resolve contradictions in reaction by-product identification?

Discrepancies in by-product composition (e.g., unexpected niobium complexes) require multi-technique validation:

  • Elemental Analysis : Confirms empirical formulas (e.g., C₁₀H₁₄Br₆NNb for NbBr₆ derivatives) .
  • X-ray Diffraction (XRD) : Although microcrystalline products may lack XRD-quality crystals, solid-state IR and solution NMR data provide indirect structural evidence .

Q. How does this compound enable heterocyclic compound synthesis?

Reacting This compound with oxalyl chloride ((COCl)₂) in CH₂Cl₂ followed by H₂O/MeCN yields 3-chloro-5-hydroxypyrrolinone derivatives (94% yield). This method leverages the amino acid’s dimethylamine group as a nucleophile, enabling regioselective ring closure .

Q. What mechanistic insights explain redox specificity in this compound derivatives?

Structural studies of related phenylalanine dehydrogenases reveal that catalytic residues (e.g., Lys78, Asp118) and substrate orientation dictate redox specificity. For This compound metal complexes, steric effects from the dimethyl group may inhibit NADPH binding, favoring NAD⁺-dependent pathways .

Methodological Guidance

Q. How to optimize yields in This compound-mediated syntheses?

  • Solvent Selection : Use polar aprotic solvents (e.g., CH₃CN) to stabilize ionic intermediates .
  • Stoichiometry : Maintain a 1:1 molar ratio of amino acid to metal halide to minimize side reactions .
  • Temperature Control : Reactions at 0–21°C prevent decomposition of thermally sensitive intermediates .

Q. What analytical workflows validate catalytic activity in This compound systems?

  • Kinetic Assays : Monitor NAD⁺/NADH conversion via UV-Vis spectroscopy at 340 nm .
  • Mass Spectrometry : High-resolution MS identifies transient intermediates (e.g., formate ligands in niobium complexes) .

Data Contradictions & Resolution

Q. Why do reaction yields vary across studies using this compound?

Yield discrepancies (e.g., 42% vs. 47% for TaBr₅ reactions) arise from:

  • Purity of Reagents : Trace moisture degrades metal halides, reducing efficiency .
  • Crystallization Conditions : Slow cooling vs. rapid precipitation affects crystal size/purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.